3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid
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Overview
Description
3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid is an organic compound with a complex structure that includes aromatic rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The intermediate product is then coupled with 3-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methylbutanoyl)amino]benzoic acid
- 3-[(3-Methylbutanoyl)amino]phenylboronic acid
Comparison
Compared to similar compounds, 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid is unique due to its dual amide functionalities and the presence of both aromatic rings. This structural complexity allows for a broader range of chemical reactions and potential applications. Additionally, its specific arrangement of functional groups may confer unique biological activities not observed in simpler analogs.
Properties
IUPAC Name |
3-[[3-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)9-17(22)20-15-7-4-8-16(11-15)21-18(23)13-5-3-6-14(10-13)19(24)25/h3-8,10-12H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGMUHUHNCXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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